molecular formula C17H18N2OS B2796638 5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE CAS No. 637323-24-1

5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B2796638
CAS No.: 637323-24-1
M. Wt: 298.4
InChI Key: ROELOCFWNMJVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-1H-benzimidazole with 3-phenoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 3-phenoxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE is not well-documented. benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the 3-phenoxypropylsulfanyl group may enhance its binding affinity and specificity towards certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenoxypropylsulfanyl)-1H-benzimidazole
  • 6-methyl-1H-benzimidazole
  • 2-(3-phenoxypropyl)-1H-benzimidazole

Uniqueness

5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 6-methyl group and the 3-phenoxypropylsulfanyl substituent. This combination of functional groups may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-8-9-15-16(12-13)19-17(18-15)21-11-5-10-20-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROELOCFWNMJVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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